molecular formula C7H9N3O2S B1412462 1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1707594-44-2

1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1412462
CAS No.: 1707594-44-2
M. Wt: 199.23 g/mol
InChI Key: CBQBDUWDODSGNL-UHFFFAOYSA-N
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Description

1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a tetrahydrothiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The general synthetic route can be outlined as follows:

    Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine through diazotization followed by azidation.

    Preparation of the Alkyne: The alkyne precursor can be synthesized through various methods, including Sonogashira coupling or dehydrohalogenation of vicinal dihalides.

    Cycloaddition Reaction: The azide and alkyne are then subjected to cycloaddition in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the cycloaddition reaction, which can improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or carbodiimides for amide formation.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Esters, amides, and other functional derivatives.

Scientific Research Applications

1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Inhibiting key biochemical pathways, such as those involved in cell proliferation or microbial growth.

Comparison with Similar Compounds

1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-methyl ester: Similar structure but with a methyl ester group.

    1-(Tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-sulfonic acid: Similar structure but with a sulfonic acid group.

These compounds share the triazole and tetrahydrothiophene moieties but differ in their functional groups, which can significantly influence their chemical properties and biological activities.

Properties

IUPAC Name

1-(thiolan-3-yl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c11-7(12)6-3-10(9-8-6)5-1-2-13-4-5/h3,5H,1-2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQBDUWDODSGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

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